1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine derivatives involves complex chemical procedures that aim to introduce specific functional groups to the piperazine backbone. For instance, the synthesis of related 1-(methoxybenzyl)piperazines has been reported, where the relationship between the structure of the triazaalkane linker and cardiotropic activity was investigated, highlighting the significance of molecular modifications in determining biological activity (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine and its analogs can be characterized by various spectroscopic and crystallographic techniques. For related compounds, studies have shown that minor variations in the molecular structure, such as different halobenzoyl groups, can significantly impact the formation of hydrogen-bonded assemblies, indicating the sensitivity of molecular interactions to structural changes (Chinthal et al., 2021).
Chemical Reactions and Properties
1-(2-Ethoxybenzyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, leading to the formation of new compounds with potentially different biological activities. For example, the metabolism of similar compounds has been explored, revealing pathways such as O-demethylation, N-dealkylation, and hydroxylation, which are crucial for understanding the compound's biotransformation and potential pharmacological effects (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine, such as solubility, melting point, and stability, are essential for its handling and application in research and development. These properties are influenced by the compound's molecular structure and can be studied through various analytical methods.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and affinity for various receptors or enzymes, are pivotal for the compound's potential as a lead in drug discovery. The binding profile of analogs to specific receptors, for instance, can provide insights into the compound's selectivity and potency, which are critical for therapeutic applications (Perrone et al., 2000).
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-24-20-7-5-4-6-17(20)16-21-12-14-22(15-13-21)18-8-10-19(23-2)11-9-18/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOACIGGGLBXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.